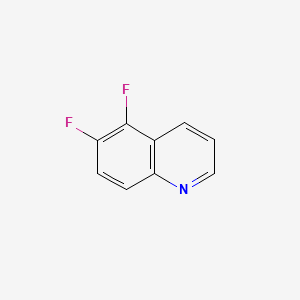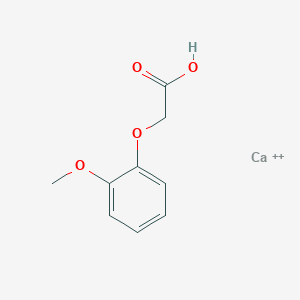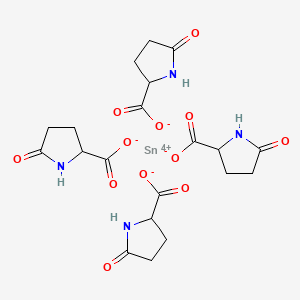
Tin tetrakis(5-oxo-DL-prolinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin tetrakis(5-oxo-DL-prolinate): is a chemical compound with the molecular formula C20H24N4O12Sn and a molecular weight of 631.10 g/mol . It is a coordination complex where a tin(IV) ion is coordinated to four 5-oxo-DL-prolinate ligands. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SnCl4+4C5H7NO3→Sn(C5H7NO3)4+4HCl
Industrial Production Methods: Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and precise control of reaction parameters are essential to ensure consistent quality and yield.
化学反应分析
Types of Reactions: Tin tetrakis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin complexes, while reduction can produce tin(II) complexes.
科学研究应用
Chemistry: Tin tetrakis(5-oxo-DL-prolinate) is used as a precursor in the synthesis of other tin-containing compounds. It is also studied for its coordination chemistry and structural properties.
Biology: In biological research, this compound is investigated for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of tin tetrakis(5-oxo-DL-prolinate), including its use as a therapeutic agent or in drug delivery systems.
Industry: In industrial applications, tin tetrakis(5-oxo-DL-prolinate) is used in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various functional groups, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes.
相似化合物的比较
Tin tetrakis(acetate): Another tin(IV) complex with acetate ligands.
Tin tetrakis(benzoate): A tin(IV) complex with benzoate ligands.
Tin tetrakis(oxalate): A tin(IV) complex with oxalate ligands.
Uniqueness: Tin tetrakis(5-oxo-DL-prolinate) is unique due to the presence of the 5-oxo-DL-prolinate ligands, which impart specific structural and chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other tin(IV) complexes.
属性
CAS 编号 |
84962-42-5 |
|---|---|
分子式 |
C20H24N4O12Sn |
分子量 |
631.1 g/mol |
IUPAC 名称 |
5-oxopyrrolidine-2-carboxylate;tin(4+) |
InChI |
InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4 |
InChI 键 |
IQCMNTVCGMNTLL-UHFFFAOYSA-J |
规范 SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



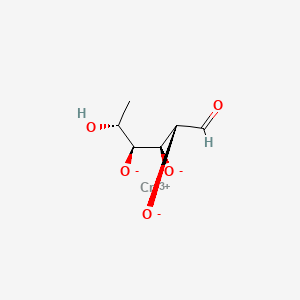
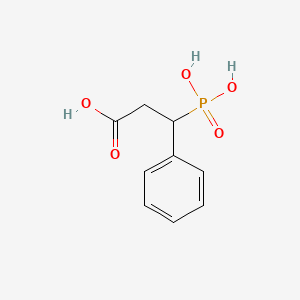
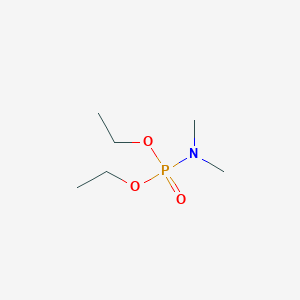
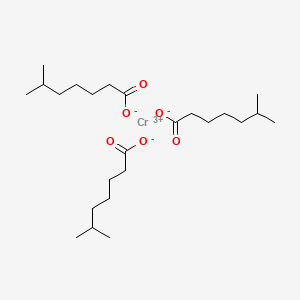
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)

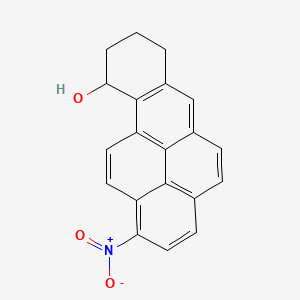
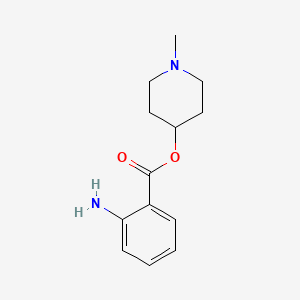
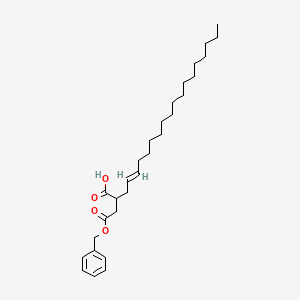
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
